

# A Comparative Performance Analysis: iso-Vapol vs. (R)-Vapol in Asymmetric Catalysis

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## Compound of Interest

Compound Name: (R)-Vapol

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In the field of asymmetric catalysis, the development of effective chiral ligands is paramount for the synthesis of enantiomerically pure compounds, a critical aspect in drug development and materials science. This guide provides a detailed comparison of iso-Vapol and its well-established isomer, **(R)-Vapol**, focusing on their performance, synthesis, and structural characteristics.

## Introduction to Vapol and iso-Vapol

**(R)-Vapol** is a member of the vaulted biaryl (VAPOL) family of ligands, which are known for creating deep chiral pockets around a metal center, thereby enabling high enantioselectivity in various reactions.<sup>[1]</sup> iso-Vapol is a structural isomer of Vapol that shares the chiral pocket characteristics of another related ligand, VANOL.<sup>[2]</sup> A key practical advantage of iso-Vapol is its synthesis from 1-naphthyl acetic acid, a starting material that is significantly less expensive than the 2-naphthyl acetic acid used for Vapol synthesis.<sup>[3]</sup>

Structurally, both iso-Vapol and Vapol, along with VANOL, adopt a cisoid conformation in the solid state, with the dihedral angle between their two aryl groups being less than 90°. This is in contrast to BINOL, another widely used chiral ligand, which exists in a transoid conformation.<sup>[2]</sup>

## Performance in Asymmetric Aziridination

A direct comparison of iso-Vapol and **(R)-Vapol** has been conducted in the context of BOROX-catalyzed asymmetric aziridination of imines with ethyl diazoacetate. The results indicate that

the iso-Vapol BOROX catalyst provides asymmetric inductions that are essentially the same as those achieved with the Vapol BOROX catalyst across a range of substrates.[2]

Table 1: Comparison of iso-Vapol and **(R)-Vapol** in the Asymmetric Aziridination of Imines

Entry	Ligand	Imine (N-substituent)	Yield (%)	ee (%)
1	iso-Vapol	Benzhydryl (30a)	95	94
2	(R)-Vapol	Benzhydryl (30a)	96	95
3	iso-Vapol	DAM (30b)	96	97
4	(R)-Vapol	DAM (30b)	95	96
5	iso-Vapol	MEDAM (30c)	98	98
6	(R)-Vapol	MEDAM (30c)	98	98
7	iso-Vapol	BUDAM (30d)	99	99
8	(R)-Vapol	BUDAM (30d)	98	99

Data sourced from a 2014 study on the iso-VAPOL ligand.[3]

The data demonstrates that iso-Vapol is a highly effective ligand, with performance on par with **(R)-Vapol** in this specific application. The choice between the two may therefore be guided by factors such as cost and availability of starting materials.

## Experimental Protocols

### Synthesis of iso-Vapol:

The synthesis of iso-Vapol is achieved through a cycloaddition/electrocyclization cascade (CAEC) starting from 1-naphthyl acetic acid.[3]

- Acid Chloride Formation: 1-Naphthyl acetic acid is converted to its corresponding acid chloride.

- Thermolysis: The acid chloride is subjected to thermolysis in the presence of phenylacetylene to yield 3-phenyl-1-phenanthrol.
- Oxidative Phenol Coupling: The 3-phenyl-1-phenanthrol undergoes oxidative phenol coupling by heating in mineral oil at 190°C in the presence of air to afford racemic ( $\pm$ )-iso-Vapol.[3]

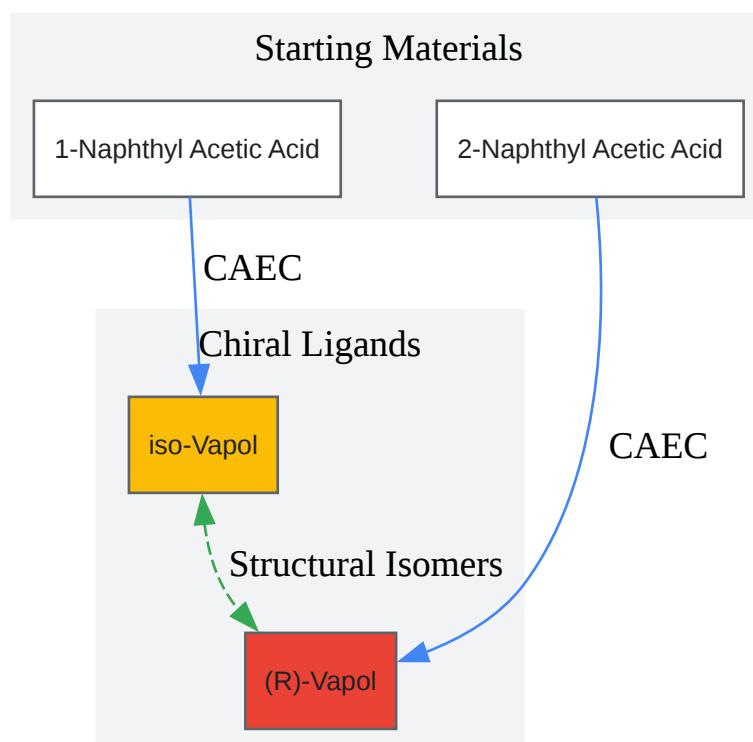
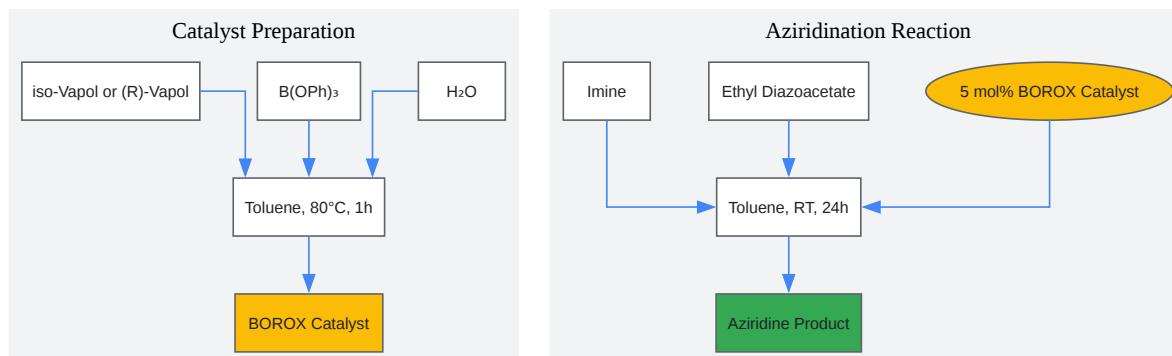
General Procedure for Asymmetric Aziridination:

The following is a general protocol for the BOROX-catalyzed asymmetric aziridination of imines using iso-Vapol or **(R)-Vapol**.

- Catalyst Preparation: The BOROX catalyst is prepared by heating a mixture of the ligand (1 equiv), B(OPh)<sub>3</sub> (4 equiv), and H<sub>2</sub>O (1 equiv) in toluene at 80°C for 1 hour. Volatiles are then removed under vacuum at the same temperature for 30 minutes.[3]
- Reaction: The aziridination reaction is carried out with 5 mol% of the prepared catalyst in toluene at room temperature for 24 hours.[3]

## Visualizing the Experimental Workflow

The general workflow for the asymmetric aziridination reaction can be visualized as follows:



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## References

- 1. catalysis [www2.chemistry.msu.edu]
- 2. The iso-VAPOL ligand: synthesis, solid-state structure and its evaluation as a BOROX catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
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